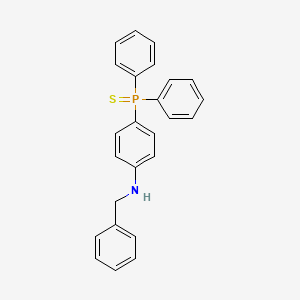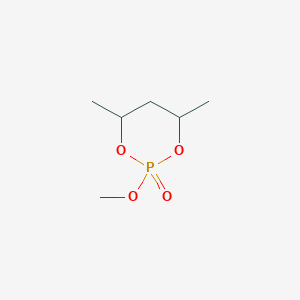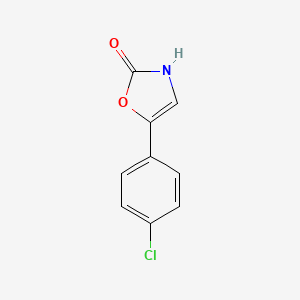![molecular formula C20H26O2 B14584838 2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] CAS No. 61550-99-0](/img/structure/B14584838.png)
2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is an organic compound characterized by its unique structure, which includes two phenol groups connected by an ethane bridge, each substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] typically involves the reaction of 4-isopropylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dichloride, resulting in the formation of the desired bisphenol compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters, depending on the substituent introduced.
科学研究应用
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.
作用机制
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is primarily related to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, acting as an antioxidant. This compound can scavenge free radicals, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): 2,2’-Bis(4-hydroxyphenyl)propane.
Bisphenol F (BPF): 4,4’-Methylenediphenol.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to other bisphenols, this compound may offer distinct advantages in specific applications, such as enhanced thermal stability and resistance to oxidation.
属性
CAS 编号 |
61550-99-0 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-[1-(2-hydroxy-5-propan-2-ylphenyl)ethyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2/c1-12(2)15-6-8-19(21)17(10-15)14(5)18-11-16(13(3)4)7-9-20(18)22/h6-14,21-22H,1-5H3 |
InChI 键 |
KYEPDZSYJWYHKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C2=C(C=CC(=C2)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
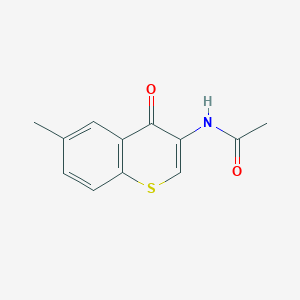

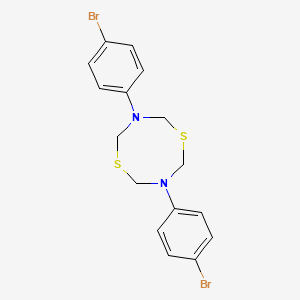
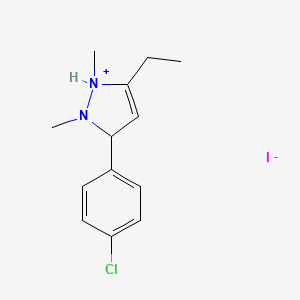

![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
